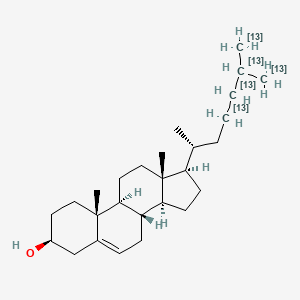

胆固醇-13C5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cholesterol-13C5 is the 13C-labeled Cholesterol . Cholesterol is the major sterol in mammals, making up 20-25% of the structural component of the plasma membrane . Plasma membranes are highly permeable to water but relatively impermeable to ions and protons . Cholesterol plays an important role in determining the fluidity and permeability characteristics of the membrane as well as the function of both the transporters and signaling proteins .

Synthesis Analysis

The synthesis of Cholesterol-13C5 involves the metabolism of 2H,13C-acetate into acetyl-CoA, the first substrate in the mevalonate pathway . This process produces a skip-labeled pattern of deuteration .Molecular Structure Analysis

The molecular formula of Cholesterol-13C5 is C22¹³C₅H₄₆O . The molecular weight is 391.62 . It is a target for Estrogen Receptor/ERR and an endogenous metabolite .Chemical Reactions Analysis

Cholesterol metabolism plays a critical role in the maintenance of cellular activities . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Physical and Chemical Properties Analysis

Cholesterol-13C5 is a component of Lipid nanoparticles (LNPs) for RNA delivery . It has a designated molecular formula of C27H46O and a molecular weight of 386.664 g/mol .科学研究应用

胆固醇作为生物标志物

胆固醇-13C5在研究中被用作强大的同位素生物标志物。研究表明,通过分析动物源食品产品中的位置13C同位素含量,胆固醇的潜力在食品鉴定中得到了展示。这种新颖的方法利用核磁共振技术,显示出胆固醇13C同位素异构体的相对含量可以显著增强样本基于其来源的区分能力,为类固醇和分子量相似化合物的同位素组学铺平了道路(Hajjar et al., 2019)。

同位素富集方法的开发

利用基因工程酵母菌株实现了同位素富集胆固醇的高效生产,用于核磁共振研究。已经证明这种方法可以产生具有高富集水平的胆固醇,对于弛豫实验和测量碳-碳偶合的核磁共振应用至关重要。这些发展对化学、生物学和各种核磁共振和质谱领域具有重要意义,提供了一种多功能的研究胆固醇分子结构和动态以及其相互作用的方法(Shivapurkar et al., 2011)。

脂质双分子层中的结构和动态研究

利用高度13C富集的固态核磁共振技术,可以详细研究胆固醇在脂质双分子层内的结构和动态。这些研究为胆固醇与磷脂和蛋白质在原子水平上的相互作用提供了见解,这对于理解其在生化和生物物理过程中的作用至关重要。通过13C富集实现的高分辨率核磁共振谱允许进行新的分配和位点解析的有序参数测量,突出了在研究类固醇与药物、脂质和蛋白质相互作用方面的潜在应用(Della Ripa et al., 2018)。

HDL纳米盘中的胆固醇定向

研究还关注胆固醇在HDL纳米盘中的定向,利用固态核磁共振将其与多层囊泡(MLVs)中无约束的脂质双分子层进行比较。这项工作提供了有关HDL中胆固醇的动态和定向的宝贵信息,这对于理解胆固醇从外周组织到肝脏的循环起着关键作用。研究结果表明,rHDL和MLVs中胆固醇的定向存在细微差异,可能影响HDL在胆固醇转运中的功能(Lau & Middleton, 2022)。

作用机制

Target of Action

Cholesterol-13C5 is a 13C-labeled form of cholesterol , a major sterol in mammals . It plays a crucial role in the structure and function of invaginated caveolae and clathrin-coated pits, including caveola-dependent and clathrin-dependent endocytosis . The primary target of cholesterol is the cell membrane , where it constitutes 20-25% of the total membrane structure . It also acts as an endogenous estrogen-related receptor α (ERRα) agonist .

Mode of Action

Cholesterol-13C5, like cholesterol, is vital for maintaining the fluidity and permeability of the cell membrane . It interacts with the fatty acid chains of phospholipids, preventing fatty acid chains from packing together and crystallizing . This interaction helps maintain the fluid nature of the biological membranes. Cholesterol also plays a significant role in the function of both transporters and signaling proteins .

Biochemical Pathways

Cholesterol is involved in several biochemical pathways. It is a precursor molecule in the synthesis of bile acids, vitamin D, and steroid hormones . It also plays a role in the LXR/RXR activation pathway , which is involved in lipid metabolism and inflammation . In addition, cholesterol is involved in the SREBP pathway , which regulates the synthesis of cholesterol and fatty acids in the liver .

Pharmacokinetics

The pharmacokinetics of Cholesterol-13C5 would be expected to follow that of cholesterol. Cholesterol is absorbed in the intestines and transported to the liver. It is then distributed throughout the body via lipoproteins in the bloodstream . .

Result of Action

The presence of cholesterol in the cell membrane results in increased membrane fluidity and permeability . This can affect the function of certain proteins and enzymes within the cell membrane . As an ERRα agonist, cholesterol can also influence the transcription of genes controlled by this receptor .

Action Environment

The action of Cholesterol-13C5, like cholesterol, can be influenced by various environmental factors. For example, dietary intake can affect the levels of cholesterol in the body . Additionally, certain medications can influence cholesterol metabolism and thereby affect its function .

安全和危害

未来方向

生化分析

Biochemical Properties

Cholesterol-13C5, like its unlabeled counterpart, interacts with various biomolecules within the cell. It is a key component of lipid rafts, specialized microdomains in the plasma membrane that serve as platforms for protein and lipid interactions . These interactions influence the function of various enzymes and proteins, including those involved in signal transduction and membrane transport .

Cellular Effects

Cholesterol-13C5 impacts various types of cells and cellular processes. It influences cell function by modulating the properties of the plasma membrane, affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, cholesterol can modulate the activity of certain signaling proteins by influencing their localization within the lipid rafts .

Molecular Mechanism

The molecular mechanism of action of Cholesterol-13C5 involves its integration into the plasma membrane and its interaction with other biomolecules. It can bind to certain proteins, influencing their conformation and function . Additionally, cholesterol can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of Cholesterol-13C5 can vary with different dosages in animal models. High levels of cholesterol can lead to conditions such as atherosclerosis

Transport and Distribution

Cholesterol-13C5, like cholesterol, is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Cholesterol-13C5 is primarily in the plasma membrane, where it plays a crucial role in maintaining the integrity and functionality of the membrane . It may also be found in other organelles, where it can influence their function .

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1+1,2+1,6+1,7+1,18+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-QVICAUPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[13CH2][13CH2][13CH]([13CH3])[13CH3])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxepino[4,5-B]pyridine](/img/structure/B562886.png)